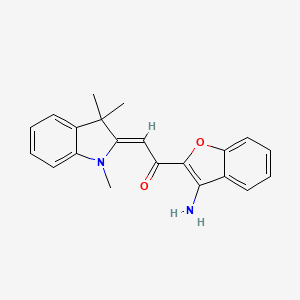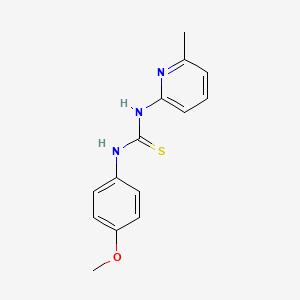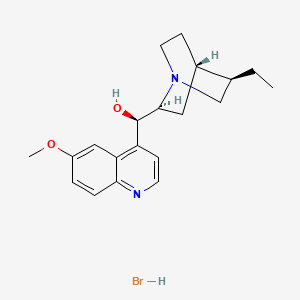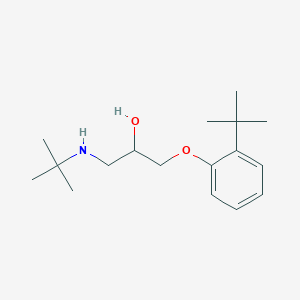
Sorbitan monopalmitate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Sorbitan Monopalmitate involves the esterification of Sorbitol with Palmitic acid . Upon saponification, it yields not less than 63.0% and not more than 71.0% of fatty acids, and not less than 32.0% and not more than 38.0% of polyols (w/w) .Molecular Structure Analysis
The molecular formula of Sorbitan Monopalmitate is C22H42O6, and it has a molecular weight of 402.57 g/mol . The InChIKey of Sorbitan Monopalmitate is IYFATESGLOUGBX-NDUCAMMLSA-N .Chemical Reactions Analysis
Sorbitan Monopalmitate is a partial ester of palmitic acid with Sorbitol and its mono- and dianhydrides . It yields, upon saponification, not less than 63.0% and not more than 71.0% of fatty acids, and not less than 32.0% and not more than 38.0% of polyols (w/w) .Physical And Chemical Properties Analysis
Sorbitan Monopalmitate is a milky white solid . It is slightly soluble in water or dispersible in hot water . It has a density of 1.0412 (rough estimate), a melting point of 46-47°C (lit.), a boiling point of 444.68°C (rough estimate), and a flash point of >230°F .Wissenschaftliche Forschungsanwendungen
Food Additives
Sorbitan Monopalmitate (E 495) is used as a food additive . The European Food Safety Authority (EFSA) has re-evaluated its safety when used as a food additive . It’s considered safe with an acceptable daily intake (ADI) of 10 mg/kg body weight per day .
Flame-Retardant Latex Paint
Sorbitan Monopalmitate can be used to prepare flame-retardant latex paint . This paint has excellent flame retardancy, good fire resistance, strong adhesion to the substrate, and good decorative properties .
Anti-fogging Material
Sorbitan Monopalmitate has been studied for its antifogging effect . It’s used as the main antifogging material to obtain an anti-fogging polyolefin film by blow molding co-extrusion of three layers . The film’s granule processability, antifogging performance, optical and mechanical properties were tested .
Wirkmechanismus
Eigenschaften
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)27-17-19(24)22-21(26)18(23)16-28-22/h18-19,21-24,26H,2-17H2,1H3/t18-,19+,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFATESGLOUGBX-YVNJGZBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873164 | |
| Record name | 1,4-Anhydro-6-O-hexadecanoyl-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Light cream to tan-coloured beads or flakes or a hard, waxy solid with a slight characteristic odour | |
| Record name | Sorbitan, monohexadecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SORBITAN MONOPALMITATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble at temperatures above its melting point in ethanol, methanol, ether, ethyl acetate, aniline, toluene, dioxane, petroleum ether and carbon tetrachloride. Insoluble in cold water but dispersible in warm water | |
| Record name | SORBITAN MONOPALMITATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
Arlacel 40 | |
CAS RN |
26266-57-9, 5050-91-9 | |
| Record name | Sorbitan monopalmitate [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorbitan, monohexadecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Anhydro-6-O-hexadecanoyl-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sorbitan palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SORBITAN MONOPALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K6Z421KU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of sorbitan monopalmitate?
A1: While the exact molecular formula and weight can vary slightly due to the presence of isomers, sorbitan monopalmitate generally consists of a mixture of mono- and dianhydrides of sorbitan esterified with palmitic acid. []
Q2: What is the typical appearance of sorbitan monopalmitate?
A2: Sorbitan monopalmitate is typically a flaky, yellowish-brown wax. []
Q3: How does the structure of sorbitan monopalmitate relate to its function as a surfactant?
A3: Sorbitan monopalmitate possesses a hydrophilic sorbitan head and a hydrophobic palmitic acid tail. This amphiphilic structure allows it to reduce surface tension between two immiscible phases, like oil and water, enabling the formation of stable emulsions. [, ]
Q4: Does temperature affect the properties of sorbitan monopalmitate monolayers?
A4: Yes, increasing temperatures cause sorbitan monopalmitate monolayers to expand. This expansion is reflected in a lowered surface compressional modulus and a decrease in collapse pressure. []
Q5: Can sorbitan monopalmitate form organogels with vegetable oils?
A6: Yes, sorbitan monopalmitate acts as an effective organogelator in various vegetable oils, including olive oil, mustard oil, and groundnut oil. The resulting organogels exhibit thermoreversibility and can be used for controlled drug delivery. [, ]
Q6: What is the effect of adding ethyl cellulose to a mixture of sorbitan monopalmitate and vegetable oils?
A7: Adding ethyl cellulose to a system containing sorbitan monopalmitate and vegetable oils leads to a more compact solid formation without significantly impacting growth parameters. This inclusion results in gels with increased resistance and a more compact microstructure. []
Q7: How does sorbitan monopalmitate contribute to drug delivery systems?
A8: Sorbitan monopalmitate is a key component in niosomes, synthetic vesicles used for drug delivery. It forms the vesicle bilayer, entrapping both hydrophilic and lipophilic drugs for controlled release. [, , ]
Q8: What is the impact of incorporating sorbitan monopalmitate on the characteristics of niosomes?
A9: The ratio of sorbitan monopalmitate to other components like cholesterol directly impacts niosome characteristics like size, stability, and drug entrapment efficiency. [, , ]
Q9: Can sorbitan monopalmitate be used in formulations for transdermal drug delivery?
A10: Yes, sorbitan monopalmitate-based proniosomes, which readily convert to niosomes upon hydration, show promise for transdermal drug delivery. These formulations offer improved drug permeation across the skin. [, ]
Q10: What types of drug delivery systems utilize sorbitan monopalmitate and castor oil?
A11: Sorbitan monopalmitate and castor oil can be combined to create organogels suitable for controlled drug delivery. These organogels have shown promising results as dentin occlusion material and for topical drug administration. [, ]
Q11: How do "bigels" incorporate sorbitan monopalmitate for drug delivery?
A12: Bigels, a combination of hydrogels and organogels, can be created using sorbitan monopalmitate, oils like centaury oil, and polymers. These systems show promise for controlled drug release applications. []
Q12: How does the choice of liquid component in an amphiphilogel impact drug solubility?
A13: Hydrophilic amphiphilogels, containing hydrophilic Tweens as the liquid, generally demonstrate better solvent capacity for drugs compared to hydrophobic amphiphilogels with Span 20 or Span 80. []
Q13: Can the solvent capacity of hydrophobic amphiphilogels be enhanced?
A14: Yes, adding co-solvents such as propylene glycol or ethanol to hydrophobic amphiphilogels can enhance their ability to dissolve certain drugs. []
Q14: How does drug concentration affect its release from an amphiphilogel?
A15: The rate at which a drug is released from an amphiphilogel is influenced by its concentration within the gel matrix. []
Q15: What role does the liquid component of an amphiphilogel play in drug release?
A16: The type of liquid used in an amphiphilogel influences the drug's solubility within the gel, subsequently impacting the drug's release rate. []
Q16: How does sorbitan monopalmitate influence the efficacy of the herbicide paraquat?
A17: Sorbitan monopalmitate, when used in conjunction with paraquat, has been shown to significantly enhance the herbicide's effectiveness. This enhanced activity is attributed to an improved absorption rate of paraquat in the presence of sorbitan monopalmitate. []
Q17: Can sorbitan monopalmitate impact the bioavailability of other compounds?
A18: Research suggests that sorbitan monopalmitate, when used in specific pharmaceutical compositions containing omega-3 fatty acids, can improve their bioavailability by forming stable micelles. These micelles enhance absorption, minimizing the influence of food intake on bioavailability. []
Q18: How does sorbitan monopalmitate influence the activity of lipoprotein lipase (LPL)?
A19: Sorbitan monopalmitate can inhibit LPL-mediated hydrolysis of very low-density lipoproteins (VLDL). The degree of inhibition is influenced by the type and concentration of sorbitan monopalmitate used. []
Q19: Does sorbitan monopalmitate interact with the lactoperoxidase system in milk?
A20: Sorbitan monopalmitate plays a role in creating electrospun polylactide microfibers that immobilize glucose oxidase. These fibers can then activate the lactoperoxidase system in milk, potentially extending its shelf life. []
Q20: What potential adverse effects have been linked to sorbitan monopalmitate?
A22: While generally considered safe, sorbitan monopalmitate was identified as a potential photoallergen in a reported case of photoallergic contact dermatitis. []
Q21: Can sorbitan monopalmitate be used to synthesize nanomaterials?
A23: Yes, sorbitan monopalmitate can act as a structure-directing agent in the synthesis of nanomaterials. For instance, it has been used in the preparation of one-dimensional nanostructures of iron-boron non-crystalline alloys, which show potential in catalytic applications. []
Q22: What are the environmental implications of using sorbitan monopalmitate?
A24: While sorbitan monopalmitate offers various benefits, it's essential to consider its environmental impact. Research into its biodegradability and potential ecotoxicological effects is crucial to ensure responsible use and disposal. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Hydroxyphenyl)-1-piperazinyl]-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1221139.png)

![2-chloro-N-[3-[(Z)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]phenyl]benzamide](/img/structure/B1221142.png)
![2-[(2,3,4-Trifluorophenyl)sulfonylamino]acetic acid [2-(3,4-dimethoxyanilino)-2-oxoethyl] ester](/img/structure/B1221144.png)
![[1-(4-fluorophenyl)sulfonyl-4-piperidinyl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone](/img/structure/B1221145.png)




![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B1221155.png)
![1-[(4-Methoxyphenyl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1221158.png)
![1-[(5-Bromo-2-thienyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B1221159.png)
![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide](/img/structure/B1221160.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B1221161.png)